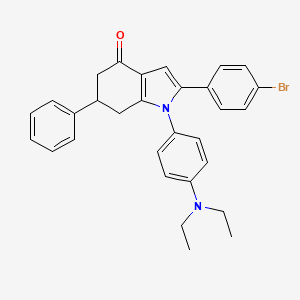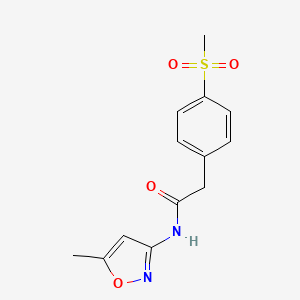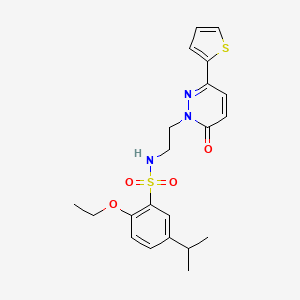
4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C25H28FN5O3 and its molecular weight is 465.529. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiotracer Synthesis for Brain Imaging
The compound has been utilized in the synthesis of radiotracers for brain imaging. For instance, Katoch-Rouse and Horti (2003) demonstrated its application in the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Molecular Interaction Studies
Shim et al. (2002) researched the molecular interaction of similar compounds with the CB1 cannabinoid receptor. They conducted conformational analysis and developed pharmacophore models for CB1 receptor ligands, contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).
Synthesis and Characterization for Pharmacological Research
Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives of this compound as potential PET radioligands for imaging dopamine D3 receptors. This indicates its relevance in synthesizing radioligands for different neurological receptors (Gao et al., 2008).
Cytotoxicity and Anticancer Research
Hassan et al. (2014) investigated synthesized derivatives of this compound for their cytotoxic activity against cancer cells, highlighting its potential application in anticancer research (Hassan, Hafez, & Osman, 2014).
特性
IUPAC Name |
4-[[[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O3/c1-30-22(15-21(29-30)18-7-9-19(26)10-8-18)24(32)27-16-17-11-13-31(14-12-17)25(33)28-20-5-3-4-6-23(20)34-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,32)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBPEKNONZHSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)
![3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2418620.png)



![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2418626.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2418627.png)


![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2418635.png)



